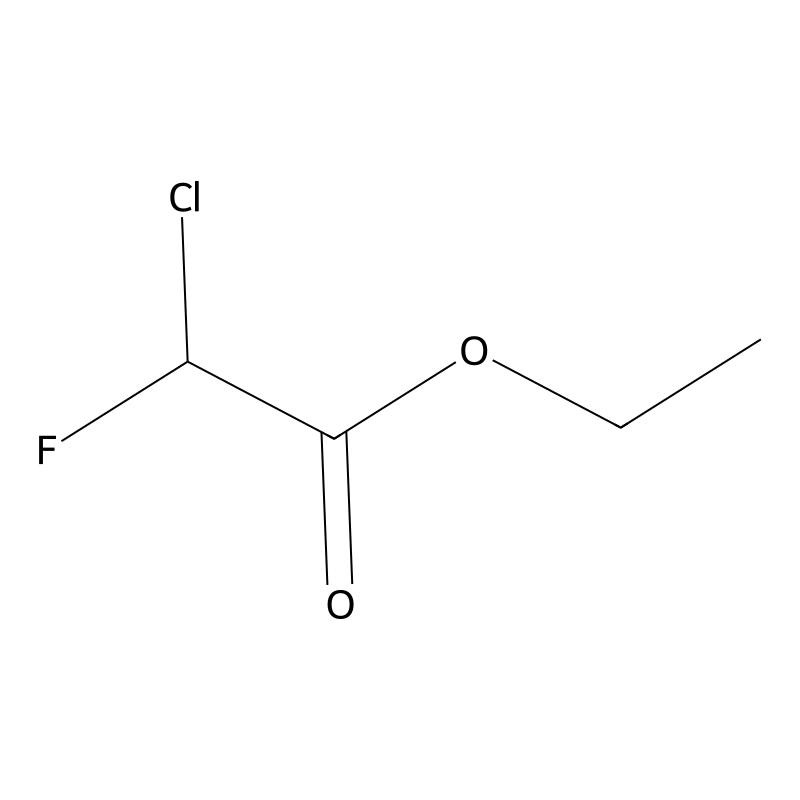Ethyl chlorofluoroacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Precursor for Fluorinated Compounds
Due to the presence of both a fluorine and a chlorine atom, ECFA serves as a valuable precursor for the synthesis of various fluorinated compounds. These compounds are of particular interest in medicinal chemistry and materials science due to the unique properties imparted by fluorine atoms, such as increased lipophilicity and metabolic stability in drugs [].
- Synthesis of Chlorofluoroacetamides: ECFA can be readily converted into chlorofluoroacetamides by reacting it with primary or secondary amines. Chlorofluoroacetamides are a class of compounds with potential applications in agriculture and pharmaceuticals [].
- Synthesis of Fluorosilyl Enol Ethers: Through a series of reactions, ECFA can be transformed into ethyl α-fluoro silyl enol ethers. These enol ethers are crucial intermediates in the synthesis of various fluorinated molecules with diverse functionalities.
Synthesis of Other Functionalized Molecules
Beyond fluorinated compounds, ECFA can act as a starting material for the synthesis of a broader range of functionalized molecules. Its reactive ester group allows for various transformations, making it a valuable tool for organic chemists.
- Synthesis of Chlorofluoroacetyl Chloride: ECFA can be converted into chlorofluoroacetyl chloride, a highly reactive acylating agent used to introduce the chlorofluoroacetyl moiety into other molecules.
Ethyl chlorofluoroacetate is an organic compound with the molecular formula and a molecular weight of approximately 140.54 g/mol. It is classified as a halogenated ester, specifically an acyl halide, and is recognized for its unique combination of chlorine and fluorine substituents on the acetyl group. The compound appears as a colorless liquid with a boiling point of 133 °C and a density of 1.212 g/mL at 25 °C . Ethyl chlorofluoroacetate is used in various
- Cross-Coupling Reactions: Ethyl chlorofluoroacetate can undergo nickel-catalyzed cross-coupling reactions with aryl bromides, enabling the formation of monofluoroalkylated products .
- Aldol Reactions: It can also react with aldehydes and ketones when treated with Lewis acids, leading to the formation of α-fluoro derivatives .
- Gas-Phase Reactions: Rate constants for reactions with hydroxyl radicals and chlorine atoms have been studied, indicating its potential atmospheric degradation pathways .
While specific biological activity data on ethyl chlorofluoroacetate is limited, compounds in its class often exhibit significant biological effects due to their reactivity. Similar halogenated compounds can demonstrate toxicity and environmental persistence. Monitoring for potential health hazards is essential, as exposure can lead to skin irritation and respiratory issues .
Ethyl chlorofluoroacetate can be synthesized through various methods:
- From Trifluoroethyl Ethers: One method involves the reaction of sulfuric acid or silica on 2-chloro-1,1,2-trifluoroethyl ethyl ether .
- Direct Halogenation: Another approach includes the direct halogenation of ethyl acetate under controlled conditions to introduce chlorine and fluorine atoms into the molecule.
- Nickel-Catalyzed Processes: Recent studies highlight the use of nickel catalysts in synthesizing ethyl chlorofluoroacetate from simpler precursors .
Ethyl chlorofluoroacetate finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which are known for their enhanced biological activity.
- Agricultural Chemicals: The compound is utilized in developing agrochemicals, particularly pesticides that require fluorination for increased efficacy.
- Material Science: It may be involved in producing fluorinated polymers and materials that exhibit unique properties such as chemical resistance and thermal stability.
Studies on ethyl chlorofluoroacetate's interactions primarily focus on its reactivity with other chemicals rather than biological interactions. Its reactions with hydroxyl radicals and chlorine atoms have been characterized to understand its atmospheric chemistry and potential environmental impacts . Additionally, understanding its behavior in cross-coupling reactions provides insight into its utility in synthetic organic chemistry.
Ethyl chlorofluoroacetate shares structural similarities with several other halogenated compounds. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl fluoroacetate | Lacks chlorine; used similarly in organic synthesis | |
| Methyl chlorofluoroacetate | Similar reactivity but with a methyl group instead | |
| Trichloroacetic acid | Contains three chlorine atoms; more potent as a reagent | |
| 2-Chloroacetic acid | Used as a building block for various chemical syntheses |
Uniqueness of Ethyl Chlorofluoroacetate
Ethyl chlorofluoroacetate's uniqueness lies in its combination of both chlorine and fluorine atoms adjacent to an acetate group, which enhances its reactivity compared to other similar compounds. This dual halogenation allows for diverse synthetic applications that are not achievable with compounds containing only one type of halogen. Its specific properties make it particularly valuable in pharmaceutical chemistry where fluorinated compounds often exhibit improved biological activity.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (13.64%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (13.64%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (13.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant








